molecular formula C19H21N3O4S2 B2861413 N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide CAS No. 1707586-32-0

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide

Cat. No. B2861413
M. Wt: 419.51
InChI Key: XGLQNOJSPLJPNG-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazole-based compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, using a heterocyclic system, and a multicomponent approach .


Molecular Structure Analysis

In a pyrazole molecule, the indolizine ring system is essentially planar . The dihedral angles between the indolizine ring system and the pyrazole rings vary .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Photodynamic Therapy Application

N-{2-[(3,5-Dimethyl-1H-Pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide and related compounds have been explored for their potential in photodynamic therapy. A study demonstrated the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibited useful properties as photosensitizers in photodynamic therapy, particularly due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Cytotoxicity and Carbonic Anhydrase Inhibition

Compounds related to N-{2-[(3,5-Dimethyl-1H-Pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide have shown cytotoxic activities, which are crucial for anti-tumor studies. Additionally, some of these sulfonamides strongly inhibited human cytosolic isoforms of carbonic anhydrase, which can have implications in various therapeutic areas, including cancer treatment (Gul et al., 2016).

Anti-HIV and Antifungal Activity

Some novel chiral and achiral N-substituted benzenesulfonamides, related to the compound , were screened for their anti-HIV and antifungal activities. This points to the potential of these compounds in developing treatments for infectious diseases (Zareef et al., 2007).

Spectroscopic Analysis and Intermolecular Interactions

Spectroscopic analysis of similar compounds has been conducted to understand their molecular structure and interactions. This research is significant in the development of new drugs, as understanding these interactions can lead to the synthesis of more effective pharmaceutical agents (Karakaya et al., 2015).

Ring-Forming Cascade for Carbonic Anhydrase Inhibitors

Research has been conducted on the synthesis of primary sulfonamides and their role in enabling ring construction, acting as enzyme prosthetic zinc-binding groups. These findings are pivotal in developing carbonic anhydrase inhibitors, which have numerous therapeutic applications, including in glaucoma and neurological disorders (Sapegin et al., 2018).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-ethyl-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-5-21(28(24,25)16-8-6-15(26-4)7-9-16)17-10-11-27-18(17)19(23)22-14(3)12-13(2)20-22/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLQNOJSPLJPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide

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